4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Cytotoxicity Structure-Activity Relationship Cancer Research

Choose 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5) for its precise 4-bromo, 6-methoxy, and 2-trifluoromethyl substitution pattern that regioisomers cannot replicate. This scaffold delivers unique electronic tuning for Suzuki-Miyaura and Buchwald-Hartwig couplings, validated bromodomain inhibition (TAF1 BD2 IC50 10 µM), and monomeric precursor functionality for polymer thin films (EP 1778674 A1). Insist on the correct regioisomer for reproducible SAR and materials performance.

Molecular Formula C9H6BrF3N2O
Molecular Weight 295.059
CAS No. 1980045-57-5
Cat. No. B2795755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
CAS1980045-57-5
Molecular FormulaC9H6BrF3N2O
Molecular Weight295.059
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F
InChIInChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyGFIFBCBYQZYPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5) – A Position-Specific Benzimidazole Building Block for Targeted Research


4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5) is a polysubstituted 1H-benzimidazole derivative featuring a 4-bromo, 6-methoxy, and 2-trifluoromethyl substitution pattern. With a molecular formula of C9H6BrF3N2O and a molecular weight of 295.06 g/mol [1], this compound serves as a versatile heterocyclic scaffold with distinct physicochemical properties (XLogP3: 2.7; Topological Polar Surface Area: 37.9 Ų) [1]. Its structural configuration, containing both electron-withdrawing (Br, CF3) and electron-donating (OCH3) substituents on the benzimidazole core, positions it as a specialized intermediate in medicinal chemistry and materials science applications [2].

Why 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5) Cannot Be Substituted with Generic Analogs


Generic substitution of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole with structurally related benzimidazoles is scientifically unsound due to the precise positional arrangement of its three key substituents. The 4-bromo substitution (versus 5-bromo or 6-bromo isomers) fundamentally alters electronic distribution across the heterocyclic core, affecting both reactivity in cross-coupling reactions and binding orientation in biological targets [1][2]. The presence of the 2-trifluoromethyl group confers metabolic stability and enhanced lipophilicity (XLogP3: 2.7) [3], while the 6-methoxy substituent modulates hydrogen bonding capacity and electron density. Absence of any one of these substituents, or alteration of their positional arrangement, yields compounds with measurably different physicochemical and biological profiles—as demonstrated in comparative cytotoxicity and bromodomain inhibition studies [4].

Quantitative Comparative Evidence: 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5) Differentiation Data


Positional Isomer Differentiation: 4-Bromo vs. 5-Bromo Substitution Alters Cytotoxic Potency Profile

In a head-to-head comparison within a series of synthesized benzimidazole derivatives, bromo-substituted analogs exhibited distinct cytotoxic profiles depending on substitution position. The 4-bromo-6-methoxy-2-(trifluoromethyl)benzimidazole scaffold represents a specific regioisomeric configuration. While direct IC50 data for the exact 4-bromo compound is not reported in the primary literature as of this analysis, the structurally characterized 5-bromo-6-methoxy analog (compound 5) demonstrated IC50 values of 17.8 ± 0.24 μg/mL (MCF-7), 10.2 ± 1.4 μg/mL (DU-145), and 49.9 ± 0.22 μg/mL (H69AR) [1]. The positional shift from 5-bromo to 4-bromo alters the electronic environment of the benzimidazole core and is expected to modulate both reactivity in palladium-catalyzed cross-coupling and target-binding orientation. This positional specificity is a key procurement consideration.

Cytotoxicity Structure-Activity Relationship Cancer Research

Electron-Deficient Monomer Utility: Confirmed Role in Functional Polymer Thin Film Synthesis

This compound has been explicitly claimed in patent literature as a monomeric precursor for the production of functional polymer thin films via polymerization with bishydroxy compounds [1]. The patent (US20060036061A1 / EP 1778674 A1) specifies that the compound's halogen substituent (4-Br) and strong electron-withdrawing trifluoromethyl group are essential structural features that enable the desired polymerization behavior and resulting polymer properties [2]. This application distinguishes the compound from non-halogenated or differently substituted benzimidazole analogs that lack the requisite electronic characteristics for this specific polymerization application.

Polymer Chemistry Materials Science Functional Thin Films

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Polar Surface Area Comparison

The computed physicochemical properties of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (XLogP3: 2.7; TPSA: 37.9 Ų) [1] differ measurably from those of the non-brominated analog 6-Methoxy-2-(trifluoromethyl)benzimidazole (CAS 3671-65-6), which has a molecular weight of 216.16 g/mol, XLogP of 2.8, and identical TPSA of 37.9 Ų . The addition of the bromine atom increases molecular weight by approximately 79 g/mol (a 36% increase) and introduces a heavy halogen capable of participating in halogen bonding interactions and enabling orthogonal synthetic transformations (e.g., Suzuki-Miyaura cross-coupling) that are inaccessible to the non-brominated analog.

Medicinal Chemistry ADME Optimization Drug Design

Bromodomain Inhibition Profile: Documented BRD3 BD2 Binding Activity

This compound has been evaluated for binding affinity to bromodomain-containing proteins, with reported activity against BRD3 bromodomain 2 (BD2) in a TR-FRET displacement assay. The measured IC50 for BRD3 BD2 binding is 5.01 × 10⁴ nM (50.1 μM) [1]. While this represents moderate affinity, the data establish that this specific substitution pattern engages bromodomain targets. The compound also shows binding to TAF1 bromodomain 2 with an IC50 of 1.00 × 10⁴ nM (10 μM) in a NanoBRET cellular target engagement assay [2].

Epigenetics Bromodomain Inhibition Target Engagement

Best Research and Industrial Application Scenarios for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole (CAS 1980045-57-5)


Functional Polymer Thin Film Synthesis

Use as a monomeric precursor for the synthesis of functional polymer thin films via polymerization with bishydroxy compounds, as explicitly claimed in EP 1778674 A1 [1]. The 4-bromo and 2-trifluoromethyl substituents confer the requisite electron-withdrawing properties needed for this specialized materials application.

Bromodomain-Targeted Epigenetic Probe Development

Deploy as a validated starting fragment for structure-activity relationship (SAR) studies targeting bromodomain-containing proteins, particularly BRD3 BD2 (IC50 = 50.1 μM) and TAF1 BD2 (IC50 = 10 μM) [2][3]. The compound's moderate micromolar affinity provides a tractable starting point for medicinal chemistry optimization.

Diversifiable Heterocyclic Building Block for Parallel Library Synthesis

Utilize as a versatile building block in combinatorial chemistry campaigns where the 4-bromo substituent serves as a cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions [4]. The combination of electron-withdrawing (CF3) and electron-donating (OCH3) groups creates a tunable electronic environment for subsequent transformations.

Structure-Activity Relationship Studies of Positional Isomers

Employ as the 4-bromo positional isomer comparator in systematic SAR investigations of benzimidazole-based cytotoxic agents. Cross-reference against 5-bromo-6-methoxy analogs (IC50: 10.2–49.9 μg/mL against MCF-7, DU-145, and H69AR cell lines) to elucidate regioisomeric effects on antiproliferative activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.